Regulatory Identity: Specified EP Impurity vs. Non-Specified Contaminants
N-Demethyl-N-propanoylerythromycin A is listed as Erythromycin Estolate EP Impurity G, a specified impurity in the European Pharmacopoeia monograph. This regulatory designation requires it to be individually resolved and quantified in every batch of erythromycin estolate API and finished drug product. In contrast, other erythromycin-related substances (e.g., erythromycin C, anhydroerythromycin) may be controlled as part of a total impurity limit but are not universally designated as specified impurities requiring a dedicated reference standard [1].
| Evidence Dimension | Pharmacopoeial specification status |
|---|---|
| Target Compound Data | Specified EP Impurity G (individual identification and quantification required) |
| Comparator Or Baseline | Erythromycin A related substances (often only a total impurities limit applies) |
| Quantified Difference | Qualitative difference: regulatory requirement for dedicated reference standard vs. part of unspecified total impurity limit |
| Conditions | European Pharmacopoeia monograph for Erythromycin Estolate |
Why This Matters
For ANDA/NDA filers, the non-availability of a dedicated, monograph-specified impurity standard leads to a deficiency letter from regulators, directly blocking approval.
- [1] Veeprho. Erythromycin Estolate EP Impurity G (CAS 147702-49-6) Product Page. Veeprho.com. Accessed May 2026. View Source
